Cas no 1545461-31-1 (1H-Pyrazole, 3-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl-)
![1H-Pyrazole, 3-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- structure](https://ja.kuujia.com/scimg/cas/1545461-31-1x500.png)
1H-Pyrazole, 3-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole, 3-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl-
-
- インチ: 1S/C9H13ClN2/c1-12-5-2-8(11-12)6-9(7-10)3-4-9/h2,5H,3-4,6-7H2,1H3
- InChIKey: OMQIFYHXVCDWAW-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=CC(CC2(CCl)CC2)=N1
1H-Pyrazole, 3-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676166-5.0g |
3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1545461-31-1 | 5.0g |
$4517.0 | 2023-03-11 | ||
Enamine | EN300-676166-0.1g |
3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1545461-31-1 | 0.1g |
$1371.0 | 2023-03-11 | ||
Enamine | EN300-676166-0.25g |
3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1545461-31-1 | 0.25g |
$1432.0 | 2023-03-11 | ||
Enamine | EN300-676166-2.5g |
3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1545461-31-1 | 2.5g |
$3051.0 | 2023-03-11 | ||
Enamine | EN300-676166-0.5g |
3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1545461-31-1 | 0.5g |
$1495.0 | 2023-03-11 | ||
Enamine | EN300-676166-10.0g |
3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1545461-31-1 | 10.0g |
$6697.0 | 2023-03-11 | ||
Enamine | EN300-676166-0.05g |
3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1545461-31-1 | 0.05g |
$1308.0 | 2023-03-11 | ||
Enamine | EN300-676166-1.0g |
3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1545461-31-1 | 1g |
$0.0 | 2023-06-07 |
1H-Pyrazole, 3-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
1H-Pyrazole, 3-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl-に関する追加情報
Compound CAS No. 1545461-31-1: 1H-Pyrazole, 3-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl-
The compound with CAS No. 1545461-31-1, commonly referred to as 1H-Pyrazole, 3-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl-, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrazoles, which are heterocyclic aromatic compounds containing two nitrogen atoms in the five-membered ring structure. The presence of a chloromethylcyclopropyl group at the third position and a methyl group at the first position imparts unique chemical properties to this compound, making it a subject of interest for researchers and industry professionals alike.
Recent studies have highlighted the potential of pyrazole derivatives in drug discovery and development. The structural flexibility of pyrazoles allows for the incorporation of various substituents, enabling the creation of molecules with diverse biological activities. For instance, pyrazole-based compounds have been explored for their anti-inflammatory, antitumor, and antimicrobial properties. In the case of CAS No. 1545461-31-1, the chloromethylcyclopropyl group introduces additional functional diversity, potentially enhancing its bioavailability and pharmacokinetic properties.
The synthesis of CAS No. 1545461-31-1 involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have employed methodologies such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution to construct the complex structure of this compound. The use of advanced catalysts has not only improved the yield but also ensured the formation of high-purity product, which is crucial for its application in sensitive chemical processes.
In terms of applications, pyrazole derivatives like CAS No. 1545461-31-1 are being extensively studied for their role in electronic materials and optoelectronic devices. The conjugated π-system in pyrazoles contributes to their excellent electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent advancements in materials science have demonstrated that incorporating cyclopropyl groups into pyrazole frameworks can enhance the stability and efficiency of these devices.
The chemical stability of CAS No. 1545461-31-1 is another factor that makes it attractive for industrial applications. Its resistance to thermal degradation and chemical reactivity under specific conditions ensures its suitability for use in high-performance materials and advanced chemical systems. Moreover, the compound's ability to form stable complexes with metal ions has opened new avenues for its application in catalysis and coordination chemistry.
From an environmental perspective, researchers are increasingly focusing on the sustainability aspects of synthesizing CAS No. 154546
1545461-31-1 (1H-Pyrazole, 3-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl-) 関連製品
- 2877688-67-8(N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 1354970-57-2(3-{3-(1S)-1-aminoethylphenyl}-1,3-oxazolidin-2-one)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)
- 2649078-00-0(1-(2-isocyanatoethyl)-2-methoxy-4-nitrobenzene)
- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)
- 2680843-54-1(5-Acetamido-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid)
- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)
- 393834-59-8(4-tert-butyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)
- 351003-48-0(3-Chloro-2-fluorobenzenesulfonyl chloride)




